molecular formula C15H14N2O5S B2825788 Methyl 4,5-dimethyl-2-(2-nitrobenzamido)thiophene-3-carboxylate CAS No. 438609-05-3

Methyl 4,5-dimethyl-2-(2-nitrobenzamido)thiophene-3-carboxylate

Cat. No.: B2825788
CAS No.: 438609-05-3
M. Wt: 334.35
InChI Key: QWQXXWFYOVSAAJ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(2-nitrobenzamido)thiophene-3-carboxylate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-dimethyl-2-(2-nitrobenzamido)thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. The thiophene ring is first synthesized and then functionalized with the appropriate substituents. The nitro group and carboxylate ester are introduced through nitration and esterification reactions, respectively.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 4,5-dimethyl-2-(2-nitrobenzamido)thiophene-3-carboxylate is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: In the medical field, this compound has potential applications in drug development. Its structural features allow it to interact with biological targets, making it a candidate for the synthesis of new therapeutic agents.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Methyl 4,5-dimethyl-2-(2-nitrobenzamido)thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group and carboxylate ester are key functional groups that enable these interactions. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Methyl 4,5-dimethyl-2-nitrobenzoate: This compound is structurally similar but lacks the thiophene ring.

  • 4,5-Dimethyl-2-nitroaniline: Another structurally related compound with an aniline group instead of the carboxylate ester.

Uniqueness: Methyl 4,5-dimethyl-2-(2-nitrobenzamido)thiophene-3-carboxylate is unique due to its combination of the thiophene ring, nitro group, and carboxylate ester. This combination of functional groups provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-8-9(2)23-14(12(8)15(19)22-3)16-13(18)10-6-4-5-7-11(10)17(20)21/h4-7H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQXXWFYOVSAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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